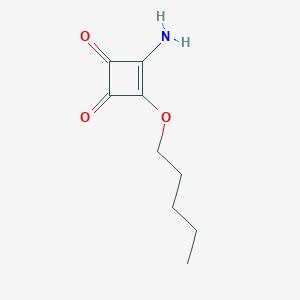![molecular formula C27H24BrO2P B14281195 {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 124694-74-2](/img/structure/B14281195.png)
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to a phenyl group substituted with an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method is the reaction of triphenylphosphine with 4-(bromomethyl)phenyl acetate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in oxidation or reduction reactions.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Wittig Reagents: The compound can react with aldehydes or ketones in the presence of a base to form alkenes.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenyl group can lead to the formation of phenolic or quinone derivatives.
Wittig Reaction Products: The major products are alkenes formed from the reaction with carbonyl compounds.
Applications De Recherche Scientifique
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Wittig reactions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those involving phosphonium salts.
Material Science: It can be used in the preparation of novel materials with unique electronic or photonic properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mécanisme D'action
The mechanism of action of {[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide depends on the specific reaction it is involved in. In Wittig reactions, the compound acts as a ylide, where the carbon-phosphorus bond is polarized, allowing the carbon to act as a nucleophile and attack electrophilic carbonyl compounds. This results in the formation of a four-membered ring intermediate, which then decomposes to form the desired alkene and a phosphine oxide byproduct.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the acetyloxy group.
Benzyltriphenylphosphonium Bromide: Similar but without the acetyloxy substitution on the phenyl ring.
Phenylmethylphosphonium Bromide: Lacks the triphenyl substitution on the phosphorus atom.
Uniqueness
{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide is unique due to the presence of the acetyloxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where such functional groups are advantageous.
Propriétés
Numéro CAS |
124694-74-2 |
|---|---|
Formule moléculaire |
C27H24BrO2P |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
(4-acetyloxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24O2P.BrH/c1-22(28)29-24-19-17-23(18-20-24)21-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
MMKRWVGJGBOMFQ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


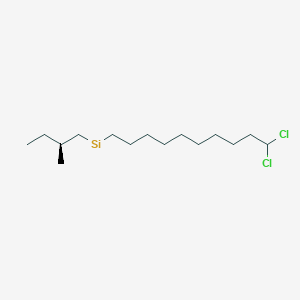
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
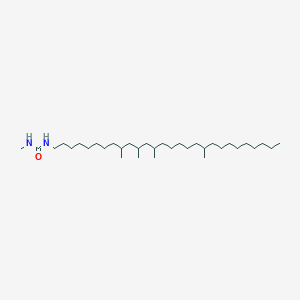
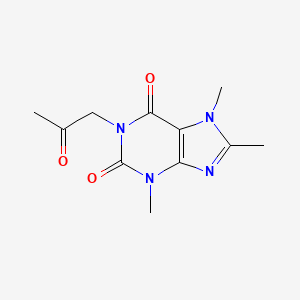
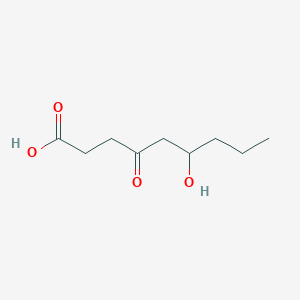
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

